molecular formula C6H14Cl2N2O2S B7881718 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride

4-Ethylpiperazine-1-sulfonyl chloride hydrochloride

Cat. No.: B7881718
M. Wt: 249.16 g/mol
InChI Key: SKNRSRMGSONJPL-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2S and a molecular weight of 249.16 g/mol . It is a halogenated heterocyclic compound commonly used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride typically involves the reaction of 4-ethylpiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 4-ethylpiperazine with chlorosulfonic acid: This step involves the addition of chlorosulfonic acid to 4-ethylpiperazine, resulting in the formation of 4-ethylpiperazine-1-sulfonyl chloride.

    Hydrochloride formation: The resulting 4-ethylpiperazine-1-sulfonyl chloride is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperazine-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction reactions: The compound can be reduced to form different derivatives.

    Oxidation reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

    Reduction reactions: Products include reduced piperazine derivatives.

    Oxidation reactions: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

4-Ethylpiperazine-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. These reactions are facilitated by the presence of the piperazine ring, which provides a stable framework for the compound’s reactivity.

Comparison with Similar Compounds

4-Ethylpiperazine-1-sulfonyl chloride hydrochloride can be compared with other similar compounds, such as:

    4-Formylpiperazine-1-sulfonyl chloride: Similar in structure but with a formyl group instead of an ethyl group.

    1-Ethylpiperidine-4-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a sulfonyl chloride group.

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific reactivity and the presence of both the ethyl and sulfonyl chloride groups, which make it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

4-ethylpiperazine-1-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN2O2S.ClH/c1-2-8-3-5-9(6-4-8)12(7,10)11;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNRSRMGSONJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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